N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent . The reaction is typically carried out under mild conditions to obtain high yields of the desired product.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antibacterial and antifungal agent . In medicine, it has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has applications in the industry as a fluorescent dye and in the development of new materials .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-aminobenzothiazoles. While these compounds share a common benzothiazole core, they differ in their substituents and, consequently, their biological activities and applications . For example, 2-arylbenzothiazoles are known for their antimicrobial and anticancer properties, while 2-aminobenzothiazoles have been studied for their anti-inflammatory and antidiabetic activities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20(23-21-22-15-9-3-6-12-18(15)26-21)19-13-7-1-4-10-16(13)25-17-11-5-2-8-14(17)19/h1-12,19H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPNLUYOHOGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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